- Processes and intermediates for preparing a medicament, World Intellectual Property Organization, , ,
Cas no 936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)
![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate structure](https://ko.kuujia.com/scimg/cas/936563-86-9x500.png)
936563-86-9 structure
상품 이름:tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate (ACI)
- CS-M2600
- tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- (R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- DA-40370
- NTSAEGNFPKKRLX-UHFFFAOYSA-N
- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
- 3-[4-Amino-3-(4-phenoxy-phenyl)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL1628863
- BCP23953
- SY116147
- AKOS032948035
- 936563-86-9
- MFCD28167899
- G87611
- C12757
- CS-14790
- IBRUTINIB IMPURITY 86
- tert-butyl3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
- DB-125868
-
- 인치: 1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)
- InChIKey: NTSAEGNFPKKRLX-UHFFFAOYSA-N
- 미소: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)OC(C)(C)C
계산된 속성
- 정밀분자량: 486.23793884g/mol
- 동위원소 질량: 486.23793884g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 9
- 중원자 수량: 36
- 회전 가능한 화학 키 수량: 7
- 복잡도: 734
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.4
- 토폴로지 분자 극성 표면적: 108Ų
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62470-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 100mg |
¥26002.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060364-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 97% | 100mg |
¥16224.00 | 2024-04-24 | |
Chemenu | CM331309-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 95%+ | 100mg |
$2912 | 2021-06-16 | |
Chemenu | CM331309-100mg |
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
936563-86-9 | 95%+ | 100mg |
$1920 | 2024-07-19 |
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate 합성 방법
합성 방법 1
반응 조건
참조
합성 방법 2
반응 조건
1.1 Reagents: Ammonia Catalysts: Copper bromide (CuBr) Solvents: Dimethylacetamide
참조
- Processes and intermediates for preparing a BTK inhibitor, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Triphenylphosphine Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ; 12 h, rt
참조
- Preparation of heterocyclic compounds as the double-site irreversible Bruton's tyrosine kinase inhibitor, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
참조
- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
합성 방법 5
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
참조
- Preparation of pyrazolo[3,4-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 120 °C; 21 h, 120 °C
참조
- Preparation of benzenesulfonamide derivatives and uses thereof, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
참조
- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ; 10 - 30 min, 10 - 15 °C
1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C
1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C
참조
- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
참조
- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
합성 방법 10
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
참조
- Preparation of pyrazolopyrimidine derivatives useful in treating dry eye, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
참조
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,
합성 방법 12
반응 조건
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt
참조
- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
참조
- Discovery of selective irreversible inhibitors for bruton's tyrosine kinaseChemMedChem, 2007, 2(1), 58-61,
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Raw materials
- 1-Boc-3-hydroxypiperidine
- methanimidamide
- 1-Piperidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester
- Ibrutinib deacryloylpiperidine
- 4-Phenoxyphenylboronic acid
- tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate
- 1,1-Dimethylethyl 3-[4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate
- tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)-piperidine-1-carboxylate
- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preparation Products
tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate 관련 문헌
-
1. Back matter
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) 관련 제품
- 2097872-54-1(1-(3-chlorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine)
- 2490666-09-4(2-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester)
- 1956321-24-6(Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate)
- 1783699-02-4(N-(thiolan-2-yl)methylhydroxylamine)
- 1806927-88-7(Ethyl 2-(difluoromethyl)-3-fluoro-4-nitropyridine-5-carboxylate)
- 2549040-29-9(4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline)
- 1021122-74-6(2-fluoro-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide)
- 2169390-67-2(tert-Butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate)
- 129529-81-3(1-oxaspiro[4.5]decan-6-one)
- 2229266-51-5(3,3-difluoro-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약
